molecular formula C21H20N4O2 B12172685 N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12172685
M. Wt: 360.4 g/mol
InChI Key: ZPNHADWRPMEBQA-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the carboxamide moiety, which allows for strong binding to the target sites . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds with biological targets makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1H-indole-5-carbonylamino)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-25-13-17(16-4-2-3-5-19(16)25)21(27)24-11-10-23-20(26)15-6-7-18-14(12-15)8-9-22-18/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27)

InChI Key

ZPNHADWRPMEBQA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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